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Compound of Interest

Compound Name:
2-Bromo-5-(4-

fluorophenyl)pyridine

CAS No.: 868254-43-7

Cat. No.: B3290831

Get Quote

Technical Dossier: 2-Bromo-5-(4-
fluorophenyl)pyridine
Molecular Structure, Synthesis Strategy, and Application in Drug Discovery

Part 1: Executive Summary & Molecular Architecture
2-Bromo-5-(4-fluorophenyl)pyridine is a high-value biaryl intermediate utilized primarily in the

synthesis of pharmaceuticals (kinase inhibitors) and optoelectronic materials (OLED host

materials). Its structure is defined by a pyridine core substituted with a bromine atom at the C2

position and a 4-fluorophenyl moiety at the C5 position.[1]

This molecule represents a "privileged scaffold" due to its orthogonal reactivity. The presence

of a chemically stable fluorophenyl group at C5 and a reactive bromine "handle" at C2 allows

for sequential, regioselective functionalization. The fluorine atom specifically modulates

lipophilicity and metabolic stability (blocking P450 oxidation at the para-position), while the
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pyridine nitrogen provides hydrogen-bond acceptor capabilities crucial for protein-ligand

binding.

Physicochemical Profile (Predicted & Observed)
Property Value / Description

IUPAC Name 2-Bromo-5-(4-fluorophenyl)pyridine

Molecular Formula C₁₁H₇BrFN

Molecular Weight 252.09 g/mol

Appearance White to off-white crystalline solid

Solubility Soluble in DCM, THF, DMSO; Insoluble in Water

LogP (Predicted) ~3.2 (Lipophilic)

Key Isotopes ¹H, ¹⁹F, ⁷⁹Br/⁸¹Br (1:1 ratio in MS)

Part 2: Strategic Synthesis – The Selectivity Challenge
Synthesizing 2-Bromo-5-(4-fluorophenyl)pyridine requires a strategy that installs the aryl

group at C5 while preserving the bromine at C2. A direct Suzuki coupling on 2,5-

dibromopyridine is risky because the C2-position is often more activated toward oxidative

addition or nucleophilic attack depending on the catalytic system.

The Authoritative Route: Chemoselective Suzuki-Miyaura Coupling To guarantee

regioselectivity, the "Halogen Dance" principle is bypassed by utilizing 2-Bromo-5-iodopyridine

as the starting material. The C–I bond (Bond Dissociation Energy ~65 kcal/mol) is significantly

weaker than the C–Br bond (~81 kcal/mol), ensuring that the palladium catalyst inserts

exclusively at the C5-iodide position.

Experimental Protocol
Objective: Selective arylation of C5-I over C2-Br.

Reagents:

Substrate: 2-Bromo-5-iodopyridine (1.0 equiv)
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Coupling Partner: 4-Fluorophenylboronic acid (1.1 equiv)

Catalyst: Pd(dppf)Cl₂[2][3]·DCM (3-5 mol%) — Chosen for its bidentate ligand which

enhances stability and selectivity over Pd(PPh₃)₄.

Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for faster rates).

Solvent: 1,4-Dioxane/Water (4:1 v/v).

Step-by-Step Methodology:

Inerting: Charge a reaction vessel with 2-bromo-5-iodopyridine, 4-fluorophenylboronic acid,

and base. Evacuate and backfill with Argon (3 cycles).[3]

Catalyst Addition: Add Pd(dppf)Cl₂[2][3]·DCM under a positive stream of Argon.

Solvation: Add degassed 1,4-Dioxane/Water mixture.

Reaction: Heat to 80°C for 4–6 hours. Note: Do not exceed 100°C to prevent activation of

the C2-Br bond.

Monitoring: Check via TLC (Hexane/EtOAc) or LCMS. Look for the disappearance of the

iodide (M+H ~284) and formation of the product (M+H ~252/254).

Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Reaction Logic Diagram
The following diagram illustrates the chemoselective pathway, highlighting why the C-I bond

reacts preferentially.
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Caption: Chemoselective Suzuki coupling pathway exploiting the bond energy difference

between C-I and C-Br.

Part 3: Characterization & Quality Control
Trustworthiness in chemical synthesis relies on rigorous characterization. For this molecule,

NMR and MS provide a self-validating system.

1. Mass Spectrometry (MS)
Ionization: ESI+ or APCI.

Signature: The presence of a single bromine atom creates a distinct 1:1 isotopic doublet at

m/z 252 and 254 ([M+H]⁺).

Validation: If the intensity ratio is not ~1:1, or if a peak at m/z 174 (loss of Br) is dominant, the

product may be degrading or impure.

2. Nuclear Magnetic Resonance (¹H NMR)
Pyridine Region:

H6 (C6-H): Most deshielded doublet (~8.5–8.7 ppm) due to proximity to Nitrogen.

H3/H4: Doublet and dd signals (~7.5–7.9 ppm). H3 is often shielded by the adjacent Br.

Phenyl Region:

AA'BB' System: The 4-fluorophenyl group appears as a multiplet (two multiplets integrating

to 2H each).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b3290831/docs?utm_src=pdf-body-img#2-bromo-5-4-fluorophenyl-pyridine-molecular-structure
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3290831?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹⁹F Coupling: The ¹³C satellites in the phenyl ring will show large coupling constants (J

~250 Hz for C-F).

3. ¹⁹F NMR
Signal: A single singlet (or multiplet if proton-coupled) around -110 to -115 ppm. This

confirms the integrity of the fluorophenyl ring.

Part 4: Applications in Drug Discovery & Materials[5]
This molecule is a "linchpin" intermediate. Once synthesized, the remaining C2-Bromine atom

serves as a universal connector for downstream diversity.

Workflow: From Intermediate to Active Pharmaceutical
Ingredient (API)

Buchwald-Hartwig Amination: Displacement of the C2-Br with amines (e.g., piperazine,

morpholine) creates Kinase Inhibitors (targeting CDK, VEGFR).

Suzuki Coupling (Round 2): Reaction with a second aryl boronic acid creates 2,5-

Diarylpyridines, used in electron-transport layers for OLEDs.

Heck Reaction: Coupling with acrylates yields precursors for macrocyclic drugs.

Downstream Functionalization (C2-Br Displacement)

2-Bromo-5-(4-fluorophenyl)pyridine
(The Scaffold)

Buchwald-Hartwig
(+ Amines)

2nd Suzuki Coupling
(+ Aryl Boronates)

Lithium-Halogen Exchange
(+ Electrophiles)

Kinase Inhibitors
(e.g., VEGFR, p38 MAP)

OLED Host Materials
(Electron Transport)

Metabolically Stable
Drug Analogs

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3290831?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Divergent synthesis pathways utilizing the C2-Bromine handle for medicinal and

material applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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